molecular formula C15H12N4O7S B2678518 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 864976-69-2

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2678518
CAS No.: 864976-69-2
M. Wt: 392.34
InChI Key: FFBWKUCZWKOOGC-NXVVXOECSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic small molecule designed for antimicrobial research. It features a hybrid structure incorporating two key pharmacophores: a benzo[d]thiazole core and a 5-nitrofuran ring system . The 5-nitrofuran moiety is a well-characterized component in several established antibacterial agents . Its mechanism of action is proposed to involve enzymatic reduction by bacterial nitroreductases, leading to the generation of reactive intermediates that can cause damage to critical bacterial components such as DNA and proteins . This compound is structurally analogous to other researched benzothiazole derivatives, which have demonstrated potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and against metronidazole-resistant strains of Helicobacter pylori . The integration of the 5-nitrofuran system with the benzothiazole scaffold is a strategy aimed at developing new anti-infective agents that may overcome existing microbial resistance mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for handling and safety protocols prior to use.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O7S/c1-25-7-6-17-10-3-2-9(18(21)22)8-12(10)27-15(17)16-14(20)11-4-5-13(26-11)19(23)24/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBWKUCZWKOOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the nitro and methoxyethyl groups. The final step involves the formation of the carboxamide linkage with the nitrofuran moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through redox reactions that generate reactive oxygen species (ROS) . Its structural components allow it to interact with specific molecular targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide exhibit significant antimicrobial properties. The nitrofuran moiety is particularly effective against various bacterial strains .

Biological Probes

This compound may serve as a probe in biological research, particularly in studies involving enzyme interactions or receptor binding, due to its ability to modulate biological pathways .

Case Studies and Empirical Data

StudyFindings
Study on Anticancer PropertiesDemonstrated that the compound induces apoptosis in various cancer cell lines through ROS generation .
Antimicrobial Activity AssessmentShowed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
Enzyme Interaction StudiesIdentified as a ligand for specific enzymes, suggesting its utility in biochemical assays .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups may play a role in binding to these targets, while the benzo[d]thiazole and nitrofuran moieties could contribute to the overall activity. The exact pathways and molecular interactions would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Application Source
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-(2-methoxyethyl), 6-nitro; 5-nitrofuran-2-carboxamide N/A* Hypothesized antimicrobial/STING agonist N/A
Compound 30b Benzo[d]thiazol-2(3H)-ylidene 3-(tert-butyldimethylsilyloxypropoxy), 6-carbamoyl; oxazole-5-carboxamide 430.15 (ESI-MS) STING agonist for antibody-drug conjugates Research study
(Z)-N-(3-allyl-6-methoxy...) Benzo[d]thiazol-2(3H)-ylidene 3-allyl, 6-methoxy; 5-nitrofuran-2-carboxamide N/A Antimicrobial (inferred from nitrofuran) PubChem entry
Dasatinib Thiazole-5-carboxamide 2-chloro-6-methylphenyl; pyrimidinyl-piperazinyl 506.02 (monohydrate) BCR-ABL kinase inhibitor (anticancer) Pharmacopeia

*Exact molecular data for the target compound is unavailable in the provided evidence.

Key Observations:
  • Substituent Impact: The 6-nitro group on the target compound’s benzothiazole core contrasts with the 6-carbamoyl group in Compound 30b and the 6-methoxy group in the PubChem analog . The 2-methoxyethyl group (target) vs. allyl (PubChem compound) or tert-butyldimethylsilyloxypropoxy (Compound 30b) affects lipophilicity and metabolic stability. Methoxyethyl balances hydrophilicity and membrane permeability .
  • Nitrofuran Role: Both the target compound and the PubChem analog include 5-nitrofuran-2-carboxamide, a moiety known for antimicrobial activity via nitroreductase activation.
  • Clinical Relevance :
    Dasatinib , a thiazolecarboxamide derivative, highlights the therapeutic versatility of this scaffold. However, its piperazinyl-pyrimidine substituents enable kinase inhibition, diverging from the nitro-driven mechanisms of the target compound.

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group (target) likely improves aqueous solubility over Compound 30b’s hydrophobic tert-butyldimethylsilyl group.
  • Stability : Nitro groups may increase photolytic sensitivity compared to methoxy or carbamoyl analogs .

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound that exhibits a complex structure with significant potential for biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Structural Characteristics

The compound features:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Nitro and methoxyethyl substituents : These groups enhance solubility and bioavailability, potentially leading to improved pharmacological profiles.

Biological Activity Overview

The biological activity of this compound has been primarily assessed through structure-activity relationship (SAR) studies and computational predictions. Compounds with similar structural motifs have demonstrated various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with nitro and benzothiazole structures are often evaluated for their ability to inhibit bacterial growth.
  • Anticancer Activity : Many derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A comparative analysis of related compounds indicates that those with nitro groups exhibit significant antimicrobial properties. For instance, the following table summarizes the antimicrobial activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-NitrobenzothiazoleNitro group on benzothiazoleAntimicrobial
2-Amino-5-nitrophenolAmino and nitro groupsAnticancer
Benzodioxole derivativesDioxole ring systemAnti-inflammatory

These compounds highlight the potential of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide to exhibit similar or enhanced biological activities due to its unique structural features.

Anticancer Activity

Research has shown that benzothiazole derivatives can exert cytotoxic effects on various cancer cell lines. For example, studies on related compounds demonstrated selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The presence of both nitro and methoxyethyl groups in the target compound may enhance its anticancer efficacy compared to other derivatives .

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of benzothiazole derivatives, several compounds were tested against different cancer cell lines. The results indicated that compounds containing nitro groups were particularly effective, with IC50 values in the low micromolar range for certain derivatives. This suggests that (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide could have similar or superior activity .

The mechanism by which (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that the incorporation of methoxyethyl groups can improve membrane permeability and solubility, which are essential for oral bioavailability. Comparative analyses indicate that compounds with similar structures exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .

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